molecular formula C21H23N3O2 B609142 N-(3-(Dimethylamino)propyl)-4-(8-hydroxyquinolin-6-yl)benzamide CAS No. 1222800-79-4

N-(3-(Dimethylamino)propyl)-4-(8-hydroxyquinolin-6-yl)benzamide

Cat. No. B609142
M. Wt: 349.434
InChI Key: QDBVSOZTVKXUES-UHFFFAOYSA-N
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Description

Potent, cell-permeable JMJD2 inhibitor (IC50 = 920 nM). Shows antiviral effects (IC50 = 10 μM), HSV-1 immediate early gene expression). Reversibly blocks human cytomegalovirus infection in vivo.
ML-324, also known as CID-44143209, is a potent JMJD2 demethylase inhibitor with demonstrated antiviral activity. ML-324 displays submicromolar inhibitory activity toward JMJD2E (in vitro) and possesses excellent in vitro ADME properties. ML324 displays excellent cell permeability providing an opportunity for more extensive cell-based studies of JMJD2 enzymes to be undertaken. In addition, ML324 demonstrates potent anti-viral activity against both herpes simplex virus (HSV) and human cytomegalovirus (hCMV) infection via inhibition viral IE gene expression.

Scientific Research Applications

  • Corrosion Inhibition: Hu et al. (2016) studied benzothiazole derivatives, which include structures similar to N-(3-(Dimethylamino)propyl)-4-(8-hydroxyquinolin-6-yl)benzamide, as corrosion inhibitors for steel. They found these inhibitors offer higher stability and efficiency against steel corrosion, suggesting potential applications in corrosion protection (Hu et al., 2016).

  • Cancer Research: The synthesis and evaluation of benzamide derivatives, including those structurally similar to the compound , for their antitumor properties have been studied. For instance, Chen et al. (2011) isolated benzamides from a mangrove actinomycete, which displayed inhibitory activity against Caspase-3, a protein involved in apoptosis, suggesting a potential role in cancer therapy (Chen et al., 2011).

  • Imaging and Diagnosis: Compounds like N-(3-(Dimethylamino)propyl)-4-(8-hydroxyquinolin-6-yl)benzamide have been researched for imaging the sigma-2 receptor status of solid tumors using positron emission tomography (PET). Tu et al. (2007) synthesized fluorine-containing benzamide analogs for this purpose, which showed high tumor uptake and could be useful in tumor diagnosis (Tu et al., 2007).

  • Antifungal Applications: Coates et al. (1957) studied benzamides as potential antifungal agents. They found certain derivatives to have greater fungistatic potency than other known antifungal agents, indicating possible use in antifungal treatments (Coates et al., 1957).

  • Fluorescence Studies: Singh and Singh (2007) designed and synthesized novel fluorophores, including derivatives similar to N-(3-(Dimethylamino)propyl)-4-(8-hydroxyquinolin-6-yl)benzamide. They explored their fluorescence in various solvents and their potential use in labelling oligodeoxyribonucleotides for biological studies (Singh & Singh, 2007).

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-24(2)12-4-11-23-21(26)16-8-6-15(7-9-16)18-13-17-5-3-10-22-20(17)19(25)14-18/h3,5-10,13-14,25H,4,11-12H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBVSOZTVKXUES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=CC=C(C=C1)C2=CC(=C3C(=C2)C=CC=N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(Dimethylamino)propyl)-4-(8-hydroxyquinolin-6-yl)benzamide

CAS RN

1222800-79-4
Record name 1222800-79-4
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